molecular formula C16H21N3O2 B7636043 N-[2-[(2-oxoimidazolidin-1-yl)methyl]phenyl]cyclopentanecarboxamide

N-[2-[(2-oxoimidazolidin-1-yl)methyl]phenyl]cyclopentanecarboxamide

Número de catálogo B7636043
Peso molecular: 287.36 g/mol
Clave InChI: MOIMHWQBRKFFSU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[2-[(2-oxoimidazolidin-1-yl)methyl]phenyl]cyclopentanecarboxamide, also known as CPI-0610, is a small molecule inhibitor that has shown promising results in preclinical studies as a potential therapeutic agent for various diseases. CPI-0610 belongs to a class of drugs known as BET inhibitors, which target the bromodomain and extra-terminal (BET) family of proteins.

Mecanismo De Acción

N-[2-[(2-oxoimidazolidin-1-yl)methyl]phenyl]cyclopentanecarboxamide targets the BET family of proteins, which are involved in the regulation of gene expression. BET proteins bind to acetylated histones, which leads to the recruitment of transcriptional machinery and activation of gene expression. N-[2-[(2-oxoimidazolidin-1-yl)methyl]phenyl]cyclopentanecarboxamide inhibits the binding of BET proteins to acetylated histones, which leads to the downregulation of gene expression. This mechanism of action is particularly relevant in cancer, where many oncogenes are regulated by BET proteins.
Biochemical and Physiological Effects:
N-[2-[(2-oxoimidazolidin-1-yl)methyl]phenyl]cyclopentanecarboxamide has been shown to have a wide range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of the immune response. In cancer cells, N-[2-[(2-oxoimidazolidin-1-yl)methyl]phenyl]cyclopentanecarboxamide has been shown to inhibit the expression of various oncogenes, including c-Myc and Bcl-2, which are involved in cell proliferation and survival. In sickle cell disease, N-[2-[(2-oxoimidazolidin-1-yl)methyl]phenyl]cyclopentanecarboxamide has been shown to increase fetal hemoglobin levels, which can reduce the severity of the disease. In inflammation, N-[2-[(2-oxoimidazolidin-1-yl)methyl]phenyl]cyclopentanecarboxamide has been shown to reduce the production of pro-inflammatory cytokines, which can be beneficial in various inflammatory diseases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of N-[2-[(2-oxoimidazolidin-1-yl)methyl]phenyl]cyclopentanecarboxamide is its specificity for the BET family of proteins, which reduces the risk of off-target effects. N-[2-[(2-oxoimidazolidin-1-yl)methyl]phenyl]cyclopentanecarboxamide has also been shown to have good pharmacokinetic properties, which makes it suitable for in vivo studies. However, one of the limitations of N-[2-[(2-oxoimidazolidin-1-yl)methyl]phenyl]cyclopentanecarboxamide is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Direcciones Futuras

There are several future directions for the study of N-[2-[(2-oxoimidazolidin-1-yl)methyl]phenyl]cyclopentanecarboxamide. One potential application is in combination therapy with other anticancer agents, where N-[2-[(2-oxoimidazolidin-1-yl)methyl]phenyl]cyclopentanecarboxamide could enhance the efficacy of existing therapies. Another potential application is in the treatment of autoimmune diseases, where N-[2-[(2-oxoimidazolidin-1-yl)methyl]phenyl]cyclopentanecarboxamide could modulate the immune response and reduce inflammation. Additionally, further studies are needed to investigate the safety and efficacy of N-[2-[(2-oxoimidazolidin-1-yl)methyl]phenyl]cyclopentanecarboxamide in clinical settings.

Métodos De Síntesis

The synthesis of N-[2-[(2-oxoimidazolidin-1-yl)methyl]phenyl]cyclopentanecarboxamide involves the reaction of 2-[(2-oxoimidazolidin-1-yl)methyl]aniline with cyclopentanecarboxylic acid chloride in the presence of a base. The reaction yields N-[2-[(2-oxoimidazolidin-1-yl)methyl]phenyl]cyclopentanecarboxamide as a white solid with a purity of over 99%.

Aplicaciones Científicas De Investigación

N-[2-[(2-oxoimidazolidin-1-yl)methyl]phenyl]cyclopentanecarboxamide has been extensively studied in preclinical models for its potential therapeutic effects in various diseases, including cancer, sickle cell disease, and inflammation. In cancer, N-[2-[(2-oxoimidazolidin-1-yl)methyl]phenyl]cyclopentanecarboxamide has shown promising results in inhibiting the growth of various cancer cells, including acute myeloid leukemia, multiple myeloma, and prostate cancer. In sickle cell disease, N-[2-[(2-oxoimidazolidin-1-yl)methyl]phenyl]cyclopentanecarboxamide has been shown to increase fetal hemoglobin levels, which can reduce the severity of the disease. In inflammation, N-[2-[(2-oxoimidazolidin-1-yl)methyl]phenyl]cyclopentanecarboxamide has been shown to reduce the production of pro-inflammatory cytokines, which can be beneficial in various inflammatory diseases.

Propiedades

IUPAC Name

N-[2-[(2-oxoimidazolidin-1-yl)methyl]phenyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c20-15(12-5-1-2-6-12)18-14-8-4-3-7-13(14)11-19-10-9-17-16(19)21/h3-4,7-8,12H,1-2,5-6,9-11H2,(H,17,21)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOIMHWQBRKFFSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2=CC=CC=C2CN3CCNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-[(2-oxoimidazolidin-1-yl)methyl]phenyl]cyclopentanecarboxamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.